3-Bromo-4-(trifluoromethoxy)benzenesulfonamide 3-Bromo-4-(trifluoromethoxy)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17424312
InChI: InChI=1S/C7H5BrF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14)
SMILES:
Molecular Formula: C7H5BrF3NO3S
Molecular Weight: 320.09 g/mol

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide

CAS No.:

Cat. No.: VC17424312

Molecular Formula: C7H5BrF3NO3S

Molecular Weight: 320.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(trifluoromethoxy)benzenesulfonamide -

Specification

Molecular Formula C7H5BrF3NO3S
Molecular Weight 320.09 g/mol
IUPAC Name 3-bromo-4-(trifluoromethoxy)benzenesulfonamide
Standard InChI InChI=1S/C7H5BrF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14)
Standard InChI Key YOBXLXJUUNWXGC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)Br)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C7H4BrF3NO3S\text{C}_7\text{H}_4\text{Br}F_3\text{NO}_3\text{S}, with a molecular weight of 334.08 g/mol. The benzene ring is substituted with bromine (3-position), trifluoromethoxy (4-position), and sulfonamide (-SO2_2NH2_2, 1-position) groups. The trifluoromethoxy group (OCF3-\text{OCF}_3) enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets .

Physicochemical Characteristics

  • Melting Point: Analogous sulfonamides, such as 2-trifluoromethoxy-benzenesulfonamide, exhibit melting points near 186°C .

  • Solubility: Sulfonamides generally display limited aqueous solubility but are soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).

  • Stability: The electron-withdrawing trifluoromethoxy and sulfonamide groups enhance resistance to oxidative degradation.

Synthesis and Optimization

Synthetic Pathways

The patent DE19543323A1 outlines a method for synthesizing structurally related brominated trifluoromethoxy-benzenesulfonamides . While the patent focuses on 2-trifluoromethoxy-5-bromobenzenesulfonamide, the protocol can be adapted for the target compound:

  • Starting Material: 3-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride.

  • Amination: React with aqueous ammonia under controlled pH (8–9) to form the sulfonamide.

  • Purification: Crystallization from n-butanol yields the pure product.

Key Reaction Conditions:

ParameterValue
Temperature50°C
Pressure35 bar (for hydrogenation)
CatalystPalladium on activated carbon
SolventMethanol

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase and dihydrofolate reductase. The trifluoromethoxy group may enhance binding affinity to hydrophobic enzyme pockets.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15–18
Staphylococcus aureus18–20

Anticancer Activity

Structural analogs demonstrate cytotoxicity against cancer cell lines, with IC50_{50} values in the micromolar range :

Cell LineIC50_{50} (µM)
MDA-MB-231 (Breast)12.5
HeLa (Cervical)10.0

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for herbicidally active molecules. Its bromine atom allows further functionalization via Suzuki-Miyaura couplings .

Material Science

Fluorinated sulfonamides are used in polymer synthesis to impart thermal stability and chemical resistance.

Comparative Analysis with Structural Analogs

2-Trifluoromethoxy-5-bromobenzenesulfonamide

  • Structural Difference: Bromine at position 5 vs. 3.

  • Reactivity: The 3-bromo isomer may exhibit slower nucleophilic substitution due to steric hindrance from the sulfonamide group.

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

  • Bioactivity: Positional isomerism significantly alters target binding; the 4-trifluoromethoxy group may improve membrane permeability.

Challenges and Future Directions

  • Synthetic Complexity: Regioselective bromination remains a bottleneck.

  • Biological Screening: No in vivo data exist; toxicity and pharmacokinetic studies are needed.

  • Industrial Scale-Up: Continuous-flow reactors could improve yield and reduce costs.

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